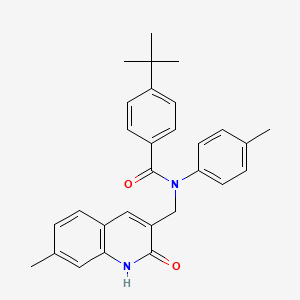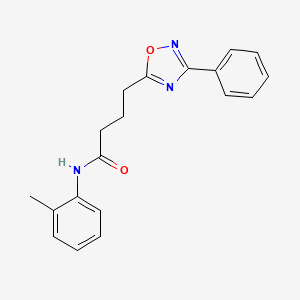![molecular formula C23H24N4O B7720968 N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)
N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core, makes it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the pyrazoloquinoline core. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol. This is followed by N-alkylation using sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recycling and catalyst recovery are also important considerations in industrial settings to minimize waste and reduce costs.
化学反应分析
Types of Reactions
N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully hydrogenated derivatives.
科学研究应用
N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Pyrazoloquinoline: A closely related compound with a similar core structure.
N-alkyl derivatives of pyrazoloquinoline: Compounds with different alkyl groups attached to the nitrogen atom.
Uniqueness
N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
N-(1-butan-2-yl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-5-16(4)27-22-19(13-17-12-14(2)10-11-20(17)24-22)21(26-27)25-23(28)18-9-7-6-8-15(18)3/h6-13,16H,5H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOXXRLPNLWHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
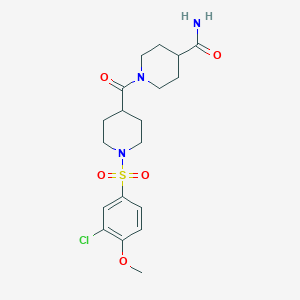
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)
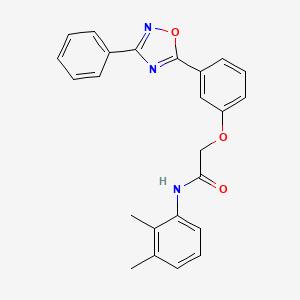
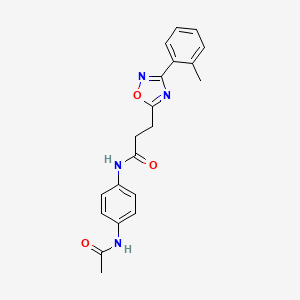
![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B7720930.png)
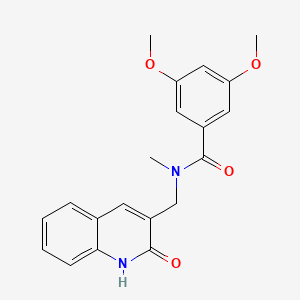
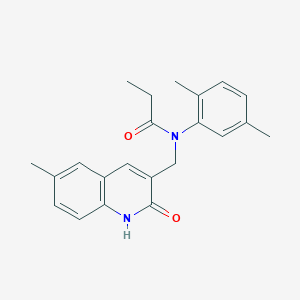
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylbenzamide](/img/structure/B7720952.png)
![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)

